molecular formula C21H34O5 B14478675 Carbonic acid;3-ethenylocta-5,7-dien-2-ol CAS No. 65143-32-0

Carbonic acid;3-ethenylocta-5,7-dien-2-ol

Cat. No.: B14478675
CAS No.: 65143-32-0
M. Wt: 366.5 g/mol
InChI Key: YKNWETLJRLOPLM-UHFFFAOYSA-N
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Description

Carbonic acid;3-ethenylocta-5,7-dien-2-ol is a unique organic compound that combines the properties of carbonic acid and an unsaturated alcohol. This compound is characterized by the presence of both a carboxylic acid group and multiple double bonds within its structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;3-ethenylocta-5,7-dien-2-ol typically involves the reaction of carbonic acid derivatives with unsaturated alcohols. One common method is the esterification of carbonic acid with 3-ethenylocta-5,7-dien-2-ol under acidic conditions. This reaction can be catalyzed by sulfuric acid or other strong acids, and it usually requires heating to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;3-ethenylocta-5,7-dien-2-ol undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in anhydrous solvents.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbonic acid;3-ethenylocta-5,7-dien-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of carbonic acid;3-ethenylocta-5,7-dien-2-ol involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the double bonds can undergo addition reactions. These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

    Carbonic acid;3-ethenylocta-5,7-dien-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Carbonic acid;3-ethenylocta-5,7-dien-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

Carbonic acid;3-ethenylocta-5,7-dien-2-ol is unique due to the presence of both a carboxylic acid group and multiple double bonds, which provide a combination of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

65143-32-0

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

IUPAC Name

carbonic acid;3-ethenylocta-5,7-dien-2-ol

InChI

InChI=1S/2C10H16O.CH2O3/c2*1-4-6-7-8-10(5-2)9(3)11;2-1(3)4/h2*4-7,9-11H,1-2,8H2,3H3;(H2,2,3,4)

InChI Key

YKNWETLJRLOPLM-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC=CC=C)C=C)O.CC(C(CC=CC=C)C=C)O.C(=O)(O)O

Origin of Product

United States

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